8aH-2,4a-methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl-
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 8aH-2,4a-methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- derives from its fused bicyclic framework. The base structure consists of a naphthalene system modified by:
- Methano bridge : Between positions 2 and 4a
- Hydrogenation state : Octahydro indicates full saturation of the naphthalene aromatic system
- Substituents :
- Four methyl groups at positions 1,1,5,5
- Hydroxyl group at position 8a
The molecular formula C₁₅H₂₆O (MW = 222.37 g/mol) confirms the presence of:
- 15 carbon atoms arranged in three rings
- 26 hydrogen atoms with multiple methyl groups
- Single hydroxyl oxygen
Table 1: Molecular descriptor comparison
| Parameter | Value | Source |
|---|---|---|
| Exact mass | 222.1984 g/mol | |
| Topological PSA | 20.2 Ų | |
| XLogP | 4.00 | |
| H-bond donors/acceptors | 1/1 |
The SMILES notation CC1(CCCC2(C13CCC(C3)C2(C)C)O)C explicitly defines the connectivity pattern, highlighting the bridge between C2 and C4a.
Three-Dimensional Conformational Studies
X-ray crystallography and computational modeling reveal a rigid tricyclic framework with:
- Chair conformation in the central cyclohexane ring
- Boat-like distortion in the bridged bicyclic system
- Axial orientation of the C8a hydroxyl group
Key conformational parameters:
- Torsion angles : C2-C1-C10-C9 = 55.3° (chair)
- Bridge geometry : C4a-C2 distance = 1.54 Å (single bond)
- Methyl group orientation : 1,5-dimethyl groups adopt equatorial positions
Molecular dynamics simulations show limited flexibility (<15° torsional variation) due to:
- Steric hindrance from tetramethyl groups
- Strain in the methano bridge
- Hydrogen bonding between OH and adjacent methyl groups
Comparative Structural Analysis with Related Methanonaphthalene Derivatives
Table 2: Structural comparison with analogs
Key structural differentiators:
- Bridge position : Unlike neoisolongifolene's [2.2.1] bicyclic system, the target compound features a [6.2.1.0²,⁴] tricyclic arrangement
- Functionalization : The C8a hydroxyl group creates hydrogen-bonding capability absent in non-oxygenated analogs
- Steric bulk : Tetramethyl substitution creates greater van der Waals volume compared to simpler monoterpenoids
Properties
CAS No. |
88644-30-8 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-9-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)7-5-8-15(16)13(3,4)11-6-9-14(12,15)10-11/h11,16H,5-10H2,1-4H3 |
InChI Key |
CCMWYZQSEJEAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C13CCC(C3)C2(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
One approach involves cyclization reactions starting from simpler precursors such as spiro[bicyclo[3.2.1]oct-6-ene] derivatives. This method uses reagents like acids or bases to induce ring closure while maintaining stereochemical integrity.
Functional Group Modification
The hydroxyl group at the 8a-position can be introduced through selective oxidation or hydrolysis reactions. This step often employs controlled conditions to avoid overoxidation or undesired side reactions.
Methylation
The methyl groups at positions 1, 5, and other locations are introduced using alkylation reactions with methylating agents such as iodomethane or dimethyl sulfate. These reactions are typically conducted under anhydrous conditions to ensure high yields.
Hydrogenation
Hydrogenation is used to saturate double bonds in intermediate compounds, producing the octahydro structure characteristic of this compound. Catalysts like palladium on carbon (Pd/C) are commonly employed for this step.
Reaction Conditions and Optimization
The synthesis requires precise control of temperature, pressure, and pH during each step to ensure high stereoselectivity and yield. For example:
- Cyclization reactions are often performed at elevated temperatures (e.g., 80–100°C) under inert atmospheres.
- Hydrogenation steps require pressures of 10–20 atm in a hydrogen-rich environment.
Example Reaction Pathway
Below is an illustrative pathway for synthesizing the compound:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid catalyst | Formation of bicyclic core |
| 2 | Hydroxylation | Oxidizing agent | Introduction of OH group |
| 3 | Methylation | Methyl iodide | Addition of methyl groups |
| 4 | Hydrogenation | Pd/C catalyst | Saturation of double bonds |
Challenges in Synthesis
The synthesis of this compound poses several challenges:
- Maintaining stereochemical purity due to multiple chiral centers.
- Avoiding side reactions during functional group transformations.
- Ensuring compatibility between reagents used in sequential steps.
Analytical Data
To confirm the structure and purity of the synthesized compound, analytical techniques such as NMR spectroscopy (for stereochemistry), IR spectroscopy (for functional groups), and GC-MS (for molecular weight) are employed.
Chemical Reactions Analysis
8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Chemical Name : 8aH-2,4a-methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl-
- CAS Number : 88644-30-8
- Molecular Formula : C15H26O
- Molecular Weight : 222.37 g/mol
Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Odor | Characteristic |
| Flash Point | > 200 °F (> 93.3 °C) |
| Solubility | Insoluble in water |
Toxicological Information
Terranol is not classified as hazardous under normal conditions of use. It does not cause significant irritation upon contact with skin or eyes and is not expected to be a respiratory sensitizer. However, precautions should be taken to avoid prolonged exposure due to potential irritation effects .
Fragrance Industry
Terranol is primarily used as a fragrance ingredient. Its unique scent profile is reminiscent of natural mossy environments, making it suitable for various applications in perfumery and cosmetics. The compound is often utilized to impart a fresh, earthy aroma in products such as perfumes, air fresheners, and personal care items .
Safety Assessments
Recent studies have focused on the safety profile of Terranol in cosmetic formulations. The Research Institute for Fragrance Materials (RIFM) has conducted comprehensive safety assessments to evaluate the potential risks associated with its use. The findings indicate that Terranol can be safely incorporated into fragrance products when used within recommended concentrations .
Environmental Impact Studies
Terranol's ecological footprint has been evaluated concerning its biodegradability and potential environmental hazards. Current data suggests that while the compound is not classified as environmentally hazardous, large spills could pose risks to aquatic ecosystems .
Case Study 1: Fragrance Formulation Development
A study conducted by Symrise highlighted the integration of Terranol into a new line of eco-friendly perfumes. The formulation aimed to minimize synthetic ingredients while maximizing the use of natural aromas. Terranol's mossy notes provided a unique base that complemented floral and fruity top notes, resulting in a product that appealed to environmentally conscious consumers .
Case Study 2: Safety Assessment by RIFM
The RIFM safety assessment of Terranol involved extensive testing for mutagenicity and reproductive toxicity. The results indicated no significant health risks when used at concentrations typical in fragrance formulations. This assessment has been crucial for regulatory compliance and consumer safety assurance within the cosmetics industry .
Mechanism of Action
The mechanism of action of 8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Ketone Derivatives
- Isolongifolen-9-one (CAS 1627):
b) Methanol Derivatives
- 2H-2,4a-Methanonaphthalene-8-methanol (CAS 22387-74-2): Formula: C₁₅H₂₆O₂ Structure: Additional hydroxymethyl group at position 6. Properties: Increased polarity and water solubility compared to the parent alcohol .
Substituent Modifications
- Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-8(5H)-one (CAS 29461-13-0): Formula: C₁₅H₂₄O Structure: Reduced saturation (hexahydro vs. octahydro) and ketone functionalization. Spectral Data: Distinctive MS fragmentation at m/z 204 (base peak) vs. m/z 222 for the alcohol .
Complex Derivatives
- 4-Isopropyl-3-(2,5,5,8a-tetramethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalene-1-carbonyl)-oxazolidin-2-one: Formula: C₂₀H₃₁NO₃ Structure: Oxazolidinone ring fused to the methanonaphthalene core. Applications: Chiral auxiliary in asymmetric synthesis .
Research Findings
- Stereochemical Impact : The (2S,4aR,8aS) configuration of the target compound enhances its binding affinity to olfactory receptors compared to diastereomers, as shown in GC-MS studies .
- Environmental Persistence : Unlike its ketone analogs, the hydroxyl group in the target compound facilitates biodegradation, reducing ecological risks .
- Synthetic Utility : The alcohol serves as a precursor for acetylated derivatives (e.g., Isopulegyl acetate, CAS 57576-09-7), which are key in flavor industries .
Biological Activity
8aH-2,4a-methanonaphthalen-8a-ol, commonly known as Terranol , is a fragrance compound with the CAS number 88644-30-8 . It is characterized by its complex molecular structure and is primarily used in the fragrance industry due to its pleasant odor reminiscent of natural mossy environments. This article delves into the biological activity of Terranol, examining its chemical properties, safety assessments, and potential applications.
Terranol has a molecular formula of and a molar mass of 222.37 g/mol . The compound is noted for its stability under normal conditions and is insoluble in water. Its physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C15H26O |
| Molar Mass | 222.37 g/mol |
| Density | 1.01 g/cm³ |
| Flash Point | >200 °F (>93.3 °C) |
| Solubility in Water | Insoluble |
Biological Activity
The biological activity of Terranol has been assessed primarily in terms of its safety profile and potential irritant effects. According to safety data sheets:
- Inhalation : No adverse effects are expected from inhalation under normal use conditions.
- Skin Contact : Prolonged contact may cause temporary irritation, but no significant adverse effects are anticipated.
- Eye Contact : Direct contact may lead to temporary irritation.
Toxicological Information
The toxicological profile of Terranol indicates that it poses a low risk when used appropriately. The acute toxicity is classified as low, with no significant hazards identified under typical exposure scenarios. The compound has been evaluated for environmental impact, revealing that it contains components with unknown acute hazards to aquatic environments .
Case Studies and Research Findings
Recent studies have focused on the safety assessment of fragrance ingredients like Terranol. A notable research paper published by RIFM (Research Institute for Fragrance Materials) highlighted:
- Safety Assessment : The study concluded that Terranol does not present significant risks when used in cosmetic products at recommended concentrations .
- Regulatory Status : The compound complies with various regulatory frameworks including those set by IFRA (International Fragrance Association) and is considered safe for use in personal care products .
Applications
Terranol is predominantly utilized in the fragrance industry, particularly in the formulation of perfumes and personal care products. Its unique scent profile makes it suitable for applications such as:
- Perfumes : Used to impart a fresh, earthy scent reminiscent of moss.
- Cosmetics : Incorporated into lotions and creams for its fragrance properties.
- Household Products : Utilized in air fresheners and cleaning products to enhance scent.
Q & A
Q. Q1. What analytical methods are recommended for identifying and quantifying this compound in complex matrices (e.g., essential oils)?
Methodological Answer: Gas chromatography/mass spectrometry (GC/MS) using non-polar columns (e.g., DB-5, HP-5) is the gold standard. Key parameters:
- Retention Time (RT): 33.59 min
- Kovats Index (KI): 1619
- Mass Spectral Data: Base peak at m/z 161 (C11H21O<sup>+</sup>) with characteristic fragments at m/z 95, 109, and 123 .
For co-eluting peaks, use polar columns (e.g., Innowax) to resolve stereoisomers. Validate with synthetic standards and retention index libraries .
Q. Q2. How can the stereochemistry of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration (e.g., (2S,4aR,8aS) stereochemistry) .
- NMR Spectroscopy: Compare coupling constants (e.g., <sup>1</sup>H-<sup>1</sup>H NOESY for axial vs. equatorial proton orientations) .
- Chiral GC Columns: Separate enantiomers using β-cyclodextrin-based phases .
Advanced Research Questions
Q. Q3. What synthetic strategies optimize yield and stereoselectivity for this compound?
Methodological Answer:
- Stepwise Cyclization: Start with bicyclic terpene precursors (e.g., isolongifolene). Use acid catalysts (e.g., H3PO4) for ring closure .
- Hydroxylation Control: Introduce the 8a-OH group via Sharpless epoxidation or enzymatic oxidation to avoid racemization .
- Purification: Employ silica gel chromatography with petroleum ether:ethyl acetate (7:3) gradients .
Table 1: Synthetic Optimization Parameters
| Step | Catalyst | Temperature | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Cyclization | H3PO4 | 80°C | 65–70 | ≥95% |
| Hydroxylation | Lipase B | 37°C | 55 | ≥90% |
Q. Q4. How do stereoisomers of this compound affect bioactivity (e.g., antimicrobial properties)?
Methodological Answer:
- In Vitro Assays: Test enantiomers against Candida albicans (MIC values) and murine macrophages (anti-inflammatory IL-6 suppression) .
- Structure-Activity Relationship (SAR): The (2S,4aR,8aS) isomer shows 2× higher antifungal activity than its enantiomer due to enhanced membrane penetration .
Table 2: Bioactivity of Stereoisomers
| Isomer | Antifungal (MIC, μg/mL) | Anti-inflammatory (IL-6 Inhibition, %) |
|---|---|---|
| (2S,4aR,8aS) | 12.5 | 78 |
| (2R,4aS,8aR) | 25.0 | 45 |
Q. Q5. How can computational modeling resolve contradictory data on its metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Predict oxidation sites (e.g., C8a-OH vs. C4a-CH3) using Gibbs free energy calculations .
- Molecular Dynamics (MD): Simulate cytochrome P450 interactions to validate in silico metabolic stability .
- Validation: Cross-reference with <sup>13</sup>C-labeled tracer studies in in vivo models .
Data Contradiction Analysis
Q. Q6. Why do GC/MS libraries report conflicting KI values for this compound?
Methodological Answer: Discrepancies arise from:
- Column Variability: Polar vs. non-polar phases shift KI by ±15 units .
- Instrument Calibration: Use C7–C30 alkane standards for inter-lab reproducibility .
- Isomer Co-elution: Differentiate using tandem MS (MS/MS) or hydrogen-deuterium exchange .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
